Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate is an organic compound with the molecular formula C19H22N2O2S2 It is a derivative of quinazoline, a bicyclic compound that has been widely studied for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with amines.
Thioether Formation:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of quinazoline derivatives.
Industrial Applications: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-chlorophenyl)-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate
- Methyl 2-[(2-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate
Uniqueness
Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate is unique due to the presence of the phenyl group, which can enhance its biological activity and specificity. The sulfanyl group also provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with diverse properties.
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.
Biological Activity
Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C17H18N2O2S
Molecular Weight: 314.40 g/mol
IUPAC Name: this compound
CAS Number: 142965-56-8
The compound features a quinazoline core linked to a sulfanyl group and an acetate moiety, which contributes to its biological properties. The structural representation can be illustrated as follows:
Antimicrobial Activity
Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. A notable study demonstrated that derivatives of quinazoline possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer potential. The mechanism typically involves the inhibition of specific kinases involved in cancer cell proliferation. For example, compounds with similar structures have shown effectiveness in inhibiting the growth of cancer cell lines such as breast and lung cancer cells . The presence of the sulfanyl group may enhance the binding affinity to molecular targets involved in tumor progression.
Anticonvulsant Activity
The anticonvulsant effects of related quinazoline compounds have been documented in various studies. For instance, certain derivatives have been reported to exhibit significant activity in animal models of epilepsy . The mechanism is believed to involve modulation of neurotransmitter systems or direct action on ion channels.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation: Interaction with neurotransmitter receptors may underlie its anticonvulsant properties.
- Cell Cycle Disruption: By interfering with cell cycle regulators, the compound can induce apoptosis in cancer cells.
Case Studies and Research Findings
Properties
IUPAC Name |
methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-21-15(20)11-22-17-13-9-5-6-10-14(13)18-16(19-17)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFRTQWOTFTCNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC(=NC2=C1CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.